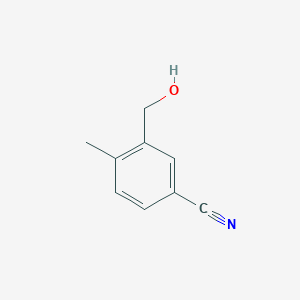

3-(Hydroxymethyl)-4-methylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s occurrence in nature or its applications .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .科学的研究の応用

Herbicide Resistance and Detoxification

One application of related benzonitrile compounds is in the development of herbicide resistance in plants. For example, transgenic plants expressing a bacterial detoxification gene for bromoxynil, a compound structurally related to 3-(Hydroxymethyl)-4-methylbenzonitrile, have shown resistance to the herbicide. This resistance is achieved through the introduction of a nitrilase gene from Klebsiella ozaenae, which detoxifies bromoxynil, demonstrating a novel approach to conferring herbicide resistance by exploiting microbial detoxification pathways (Stalker, Mcbride, & Malyj, 1988).

Molecular Mimicry and Enzymatic Activity

Another application involves the mimicry of enzymatic activities, as seen in the study of copper-mediated oxygenation of methyl 4-hydroxybenzoate, a reaction that emulates the tyrosinase enzyme's function. This study showcases the potential for benzonitrile derivatives to serve in functional modeling of enzymes, offering insights into enzyme mechanisms and facilitating the design of enzyme mimics (Casella et al., 1996).

Corrosion Inhibition

This compound and its derivatives may also find applications in materials science, such as in corrosion inhibition. Analogous compounds, such as 2-aminobenzene-1,3-dicarbonitriles, have demonstrated significant efficiency as corrosion inhibitors for mild steel in acidic conditions, highlighting the potential for benzonitrile derivatives in protective coatings and materials engineering (Verma, Quraishi, & Singh, 2015).

Polymer Science and Material Properties

In polymer science, benzonitrile derivatives have been utilized in the synthesis of novel compounds with specific properties. For instance, the introduction of perfluorinated benzonitrile compounds into polymer solar cells has shown to enhance power conversion efficiencies, suggesting that modifications with benzonitrile derivatives can significantly impact material properties and device performance (Jeong et al., 2011).

Antimicrobial Activities

Benzonitrile derivatives have been explored for their antimicrobial properties as well. Research into novel 1,3,4-thiadiazole-based molecules incorporating benzonitrile structures has revealed significant antimicrobial activity against a range of pathogens, offering potential avenues for the development of new antimicrobial agents (Shehadi et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

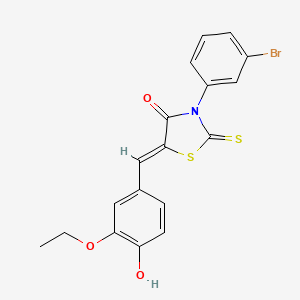

IUPAC Name |

3-(hydroxymethyl)-4-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVYZWCLOFTTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874277.png)

![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)

![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)

![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)